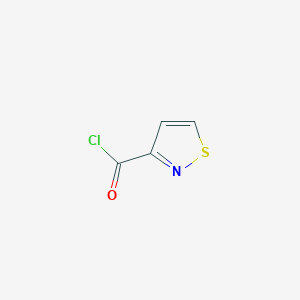
2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole)
Vue d'ensemble
Description
2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) is a chemical compound known for its application as a fluorescent brightener. It is commonly referred to as Fluorescent Brightener 367. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible light, which makes it useful in various industrial applications .
Méthodes De Préparation
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) typically involves the condensation of naphthalene-1,4-dicarboxylic acid with 5-tert-butyl-2-aminophenol. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole rings into their corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: The compound is employed in biological staining to visualize cellular components under a fluorescence microscope.
Medicine: Research is ongoing to explore its potential use in medical diagnostics, particularly in imaging techniques.
Industry: It is widely used in the textile industry to enhance the brightness of fabrics and in the paper industry to improve the whiteness of paper products
Mécanisme D'action
The primary mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) involves the absorption of ultraviolet radiation and the subsequent emission of visible light in the blue range of the spectrumThe compound’s molecular structure allows it to efficiently absorb UV light and re-emit it, making it an effective brightening agent .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) include:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another fluorescent brightener with similar applications in the textile and paper industries.
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A closely related compound with similar fluorescent properties but without the tert-butyl groups
The uniqueness of 2,2’-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) lies in its enhanced stability and brightness due to the presence of tert-butyl groups, which provide steric hindrance and reduce the likelihood of photodegradation .
Propriétés
IUPAC Name |
5-tert-butyl-2-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O2/c1-31(2,3)19-11-15-27-25(17-19)33-29(35-27)23-13-14-24(22-10-8-7-9-21(22)23)30-34-26-18-20(32(4,5)6)12-16-28(26)36-30/h7-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWYQGTVHNOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593307 | |
| Record name | 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5045-36-3 | |
| Record name | 2,2'-(Naphthalene-1,4-diyl)bis(5-tert-butyl-1,3-benzoxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052957.png)
![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)








![1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene](/img/structure/B3052976.png)


